1-Amino-2-butanol

Description

Properties

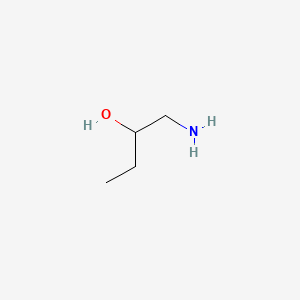

IUPAC Name |

1-aminobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(6)3-5/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLUXHSIZOKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Record name | 1-AMINO-2-BUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025676 | |

| Record name | 1-Aminobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-amino-2-butanol is a slightly yellow liquid. (NTP, 1992) | |

| Record name | 1-AMINO-2-BUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) | |

| Record name | 1-AMINO-2-BUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13552-21-1 | |

| Record name | 1-AMINO-2-BUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Amino-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobutanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13552-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanol, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOBUTAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19453GN3YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-butanol

Introduction

1-Amino-2-butanol is an organic compound featuring both a primary amine and a secondary alcohol functional group.[1][2] This bifunctionality makes it a versatile building block in organic synthesis and a valuable intermediate in the pharmaceutical and chemical industries.[1][3][4][] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a slightly yellow, clear liquid at room temperature.[1][6][7][8] It is soluble in water and possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of (R) and (S) enantiomers.[1][6] The stereochemistry of this compound plays a crucial role in its biological activity and applications.[1]

| Property | Value |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol [1][6][9][10][11] |

| CAS Number | 13552-21-1[1][6][7][9][10][11] |

| Appearance | Slightly yellow liquid[1][6][7][8] |

| Boiling Point | 169 °C[1][2][12] |

| Melting Point | 3 °C[2][12] |

| Density | 0.94 g/mL at 20 °C[1][12] |

| pKa | 12.92 ± 0.35 (Predicted)[1] |

| Water Solubility | Soluble[1][6][7] |

| Refractive Index | 1.4490-1.4520[12] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its amino and hydroxyl functional groups.

Acid-Base Reactions : The primary amine group imparts basic properties, allowing it to react with acids to form the corresponding ammonium (B1175870) salts in exothermic reactions.[1][6][7][8]

Nucleophilic Substitution : The amine group can act as a nucleophile, participating in reactions with electrophiles such as alkyl halides to yield more substituted amines.[1]

Condensation Reactions : It can undergo condensation reactions with carbonyl compounds. For instance, it reacts with aldehydes and ketones to form imines.[1]

Incompatibilities : this compound is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[6][7][8][13] It can also generate flammable gaseous hydrogen when combined with strong reducing agents like hydrides.[6][7][8]

Stability : The compound is stable under normal conditions but is combustible.[8][12] It is recommended to avoid prolonged exposure to air.[6][7]

Caption: Key chemical reactions of this compound.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound.

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocols

1. Reduction of 2-Amino-2-butanone

This method involves the chemical reduction of 2-amino-2-butanone.[1]

-

Methodology : A suitable reducing agent, such as lithium aluminum hydride or sodium borohydride, is used to reduce the ketone functionality of 2-amino-2-butanone to a hydroxyl group, yielding this compound.[1] The reaction is typically carried out in an appropriate solvent under controlled temperature conditions.

2. Hydrolysis of Nitriles

This process starts with the reaction of 1-butene with chlorine and a nitrile compound.[1][14]

-

Methodology : 1-butene is reacted with chlorine and a nitrile, such as acetonitrile.[1][14] The resulting intermediate is then hydrolyzed to produce this compound.[1][14] The hydrolysis is often carried out in the presence of an acid, like hydrochloric acid, followed by distillation to purify the product.[14]

3. Biocatalytic Synthesis

Chiral amines like this compound can be synthesized using biocatalysis.

-

Methodology : Amine dehydrogenases (AmDHs) are utilized for the synthesis of short-chain chiral amines.[1] This enzymatic approach can achieve high conversion rates and moderate to high enantioselectivity without the need for protein engineering.[1]

Stereochemistry and Biological Activity

The presence of a chiral center means that this compound exists as (R) and (S) enantiomers. This stereochemistry is critical as different enantiomers can exhibit significantly different biological activities.[1] For example, in related aminobutanol (B45853) derivatives, the (R)-configuration has been shown to have potent antimycobacterial activity, while the corresponding (S)-enantiomer displayed no significant activity.[1] This highlights the importance of stereoselective synthesis in drug development. The stereochemical configuration also influences the compound's reactivity, particularly in cyclization and phosphorylation reactions.[1]

Applications

This compound has a range of applications in various fields.

-

Pharmaceuticals : It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][3] Its chiral nature makes it a valuable building block for creating enantiomerically pure drugs, which can enhance efficacy and reduce side effects.[3] It has also been investigated for its potential anticonvulsant activity.[9]

-

Chemical Industry : It is used in the production of surfactants, emulsifiers, and vulcanization accelerators.[4][15]

-

Biochemical Research : Due to its structural similarity to amino acids, it is utilized in studies related to amino acid metabolism and enzyme activity.[1][3]

-

Acid Gas Absorbent : It is effective in absorbing acidic gases like carbon dioxide and hydrogen sulfide (B99878) in industrial processes.[4]

Caption: Primary applications of this compound.

Safety and Handling

This compound is classified as a corrosive and combustible liquid.[7][13]

-

Handling : Wear protective gloves, clothing, and eye/face protection.[13][16] Use only in a well-ventilated area or under a chemical fume hood.[13][16] Keep away from heat, sparks, and open flames.[13][17]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[16][17] Store in a corrosives area.[13][16]

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[6][7][16][17]

-

Skin : Immediately flush affected skin with water while removing contaminated clothing. Wash with soap and water. Seek immediate medical attention.[6][7][16]

-

Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][16][17]

-

Ingestion : Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[16][17]

-

-

Spills : Use absorbent material to clean up spills and place in a sealed container for disposal.[6][7][16] Wash the contaminated area with a strong soap and water solution.[6][7]

References

- 1. Buy this compound | 13552-21-1 [smolecule.com]

- 2. This compound [stenutz.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 6. This compound | C4H11NO | CID 26107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound | 13552-21-1 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound CAS#: 13552-21-1 [m.chemicalbook.com]

- 13. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 14. US3855300A - Process for the production of 2-amino-1-butanol - Google Patents [patents.google.com]

- 15. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 1-Amino-2-butanol

CAS Number: 13552-21-1

This technical guide provides a comprehensive overview of 1-Amino-2-butanol, a versatile organic compound with significant applications in various industrial and research sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications.

Chemical and Physical Properties

This compound is a bifunctional organic molecule containing both a primary amine and a primary alcohol functional group.[1] This structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.[1] It exists as a colorless to slightly yellow liquid at room temperature and is soluble in water.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13552-21-1 | [2][4][5][6] |

| Molecular Formula | C4H11NO | [2][4][6] |

| Molecular Weight | 89.14 g/mol | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [2][7] |

| Boiling Point | 169.0 °C | [2] |

| Melting Point | -2 °C | [8] |

| Density | 0.94 g/mL at 20 °C | [2] |

| pKa | 12.92 ± 0.35 | [2] |

| pH | 12.7 | [8] |

| Solubility | Soluble in water (>=10 mg/ml at 70° F) | [2][3] |

| XLogP3 | -0.4 | [2] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Reference |

| LD50 (Oral) | ~1800 mg/kg bw | Rat | |

| LD50 (Oral) | 2300 mg/kg bw | Mouse |

Experimental Protocols

Synthesis of dl-2-amino-1-butanol via Hydrolysis of the Reaction Product of 1-Butene (B85601), Chlorine, and a Nitrile

This protocol describes the synthesis of dl-2-amino-1-butanol, which can contain this compound as a significant component, as detailed in patent US3944617A.[9] The process involves the reaction of 1-butene with chlorine in the presence of a nitrile, followed by hydrolysis.

Materials:

-

1-butene

-

Chlorine

-

Ice water

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (B78521)

Procedure:

-

In a reaction vessel, introduce 1-butene and chlorine into an excess of a nitrile compound, such as acetonitrile, with stirring at a controlled temperature (e.g., 0 to 5°C).[10]

-

Continue stirring for an additional 30 minutes to ensure the completion of the reaction.[10]

-

Pour the reaction mixture into ice water. The temperature will rise due to the exothermic reaction.[10]

-

Stir the aqueous mixture for 30 minutes.[10]

-

Add more water and distill off the excess acetonitrile and any 1,2-dichlorobutane (B1580518) by-product.[10]

-

Once the temperature of the reaction mixture reaches 100°C, add concentrated hydrochloric acid and reflux the mixture for 5 hours to facilitate hydrolysis.[10]

-

After hydrolysis, remove the solvent by distillation under reduced pressure. The residue is dl-2-amino-1-butanol hydrochloride.[9][10]

-

To isolate the free base, add the crude dl-2-amino-1-butanol hydrochloride to a solution of sodium hydroxide in isopropanol over 30 minutes with stirring.[9]

-

The reaction will warm to approximately 45°C, and sodium chloride will precipitate.[9]

-

Filter the precipitated salt and wash it with isopropanol.[9]

-

Combine the washings with the main filtrate and distill under reduced pressure.[9]

-

Collect the fore-run of isopropanol and water, and then distill the dl-2-amino-1-butanol at 95°-105°C at 30 mm Hg.[9] The product may contain a percentage of this compound.[9]

Visualizations

Caption: Synthesis workflow for 2-Amino-1-butanol.

Caption: Key application areas of this compound.

Applications

This compound is a versatile chemical intermediate with a range of applications across different industries.

-

Pharmaceuticals: It serves as a crucial building block in the synthesis of various pharmaceutical compounds.[2][11] For instance, it is a precursor for ethambutol (B1671381) hydrochloride, a drug used to treat tuberculosis.[2] Its chiral nature makes it valuable in the enantioselective synthesis of therapeutic agents.[2]

-

Chemical Industry: In the chemical industry, it is utilized in the production of surfactants and emulsifiers, which are essential components in detergents and cleaning agents.[2][12] It also acts as an intermediate in the manufacturing of vulcanization accelerators for the rubber industry and as an acid gas absorbent in industrial processes.[12]

-

Biochemical Research: Due to its structural similarity to amino acids, this compound is used in biochemical research to study amino acid metabolism and enzyme activity.[2] It may also have potential interactions with biological systems that could influence metabolic pathways and neurotransmitter activity.[2]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[13] It is also considered toxic and/or corrosive, and inhalation, ingestion, or skin contact may lead to severe injury.[3][13]

-

Personal Protective Equipment (PPE): When handling this chemical, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection. Splash-proof safety goggles are essential.[13]

-

First Aid: In case of contact with eyes, flush with water for 20-30 minutes and seek immediate medical attention.[13] For skin contact, immediately flood the affected area with water, remove contaminated clothing, and wash thoroughly with soap and water.[13] If inhaled, move to fresh air. If swallowed, have the victim drink water (two glasses at most) and call a physician immediately; do not induce vomiting.

-

Storage and Stability: Store in a cool, dry, and well-ventilated place.[8] The compound is stable but combustible and incompatible with strong oxidizing agents.[7] Avoid prolonged exposure to air.[13]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 13552-21-1 [smolecule.com]

- 3. This compound | C4H11NO | CID 26107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound [stenutz.eu]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 13552-21-1 [chemicalbook.com]

- 8. (R)-(-)-2-Amino-1-butanol - Safety Data Sheet [chemicalbook.com]

- 9. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 10. US3855300A - Process for the production of 2-amino-1-butanol - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Molecular Structure and Application of 1-Amino-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-amino-2-butanol, a chiral amino alcohol that serves as a critical building block in pharmaceutical synthesis. The document details its molecular structure, physicochemical properties, spectroscopic signature, synthesis protocols, and its pivotal role in the production of the anti-tuberculosis agent, ethambutol (B1671381).

Molecular Structure and Stereochemistry

This compound (and its isomer 2-amino-1-butanol) is a simple, chiral molecule with the chemical formula C₄H₁₁NO.[1] The presence of a chiral center at the second carbon atom (C2) gives rise to two enantiomers: (R)- and (S)-1-amino-2-butanol. The specific stereoisomer, (S)-2-amino-1-butanol, is a crucial intermediate in the synthesis of the frontline anti-tuberculosis drug, ethambutol.[2][3] The biological activity of ethambutol is highly dependent on the stereochemistry of its precursor, highlighting the importance of stereoselective synthesis and analysis.

The structural isomers and relevant stereoisomers are:

-

This compound: The amino group is on the first carbon, and the hydroxyl group is on the second.

-

2-Amino-1-butanol: The amino group is on the second carbon, and the hydroxyl group is on the first. This is the key isomer for ethambutol synthesis.[4]

-

(S)-2-Amino-1-butanol: The dextrorotatory (+) enantiomer, essential for ethambutol.

-

(R)-2-Amino-1-butanol: The levorotatory (-) enantiomer.

-

Physicochemical Properties

The physical and chemical properties of aminobutanol (B45853) isomers are summarized below. These properties are essential for handling, reaction optimization, and purification processes. The racemic mixture is a slightly yellow, water-soluble liquid.[1][5]

Table 1: Physicochemical Data for Racemic this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO | [1] |

| Molecular Weight | 89.14 g/mol | [1] |

| CAS Number | 13552-21-1 | [1] |

| Appearance | Colorless to slightly yellow liquid | [5] |

| Melting Point | 3 °C | [6] |

| Boiling Point | 169 °C | [6] |

| Density | 0.94 g/cm³ | [6] |

| pKa | 12.92 ± 0.35 | [6] |

| Water Solubility | Soluble | [1][5] |

Table 2: Physicochemical Data for 2-Amino-1-butanol Enantiomers

| Property | (S)-(+)-2-Amino-1-butanol | (R)-(-)-2-Amino-1-butanol | Source |

| CAS Number | 5856-62-2 | 5856-63-3 | [7][8] |

| Molecular Weight | 89.14 g/mol | 89.14 g/mol | [7][8] |

| Specific Rotation [α]D²⁰ | +9.8° to +10.2° (c=1, H₂O) | -9.2° (c=1, H₂O) | [9] |

| InChIKey | JCBPETKZIGVZRE-BYPYZUCNSA-N | JCBPETKZIGVZRE-SCSAIBSYSA-N | [7][8] |

Spectroscopic Data for Characterization

Spectroscopic analysis is fundamental for the identification and purity assessment of this compound and its isomers.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. For racemic this compound in CDCl₃, key shifts are observed around 3.43 ppm, 2.77 ppm, 2.54 ppm, 1.44 ppm, and 0.96 ppm.[10] For the crucial (S)-(+)-2-amino-1-butanol isomer, characteristic shifts in CDCl₃ appear at approximately 3.55 ppm, 3.27 ppm, and 0.95 ppm.[7]

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak at m/z 89.[10] A characteristic and dominant base peak is observed at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment resulting from cleavage adjacent to the amino group.[10] For the 2-amino-1-butanol isomer, the base peak is typically observed at m/z 58.[7]

Synthesis and Experimental Protocols

The production of enantiomerically pure (S)-2-amino-1-butanol is a key challenge addressed by various synthetic strategies, including chemical synthesis with chiral resolution and modern biocatalytic methods.

A traditional and robust method involves the synthesis of racemic 2-amino-1-butanol followed by resolution using a chiral acid.[3][9][11]

Step 1: Synthesis of Racemic 2-Amino-1-butanol

-

Nitration and Aldol (B89426) Addition: 1-Nitropropane undergoes an aldol addition reaction with formaldehyde (B43269) to produce 2-nitro-1-butanol (B8805639).[3]

-

Reduction: The nitro group of 2-nitro-1-butanol is reduced to a primary amine using catalytic hydrogenation (e.g., with a Raney nickel catalyst) to yield racemic (±)-2-amino-1-butanol.[3]

Step 2: Chiral Resolution using L-(+)-Tartaric Acid

-

Salt Formation: A solution of racemic 2-amino-1-butanol (e.g., 42 g) in anhydrous methanol (B129727) (120 mL) is treated with L-(+)-tartaric acid (35 g).[11] The temperature may rise to ~45-47°C.

-

Crystallization: The solution is maintained at this temperature for 1 hour and then cooled slowly to 25°C over 4-5 hours. Seeding with a crystal of d-2-amino-1-butanol L(+)-tartrate can induce crystallization.[11] The L-(+)-tartaric acid selectively forms a less soluble diastereomeric salt with the d-(+)-enantiomer.

-

Isolation: The precipitated salt is isolated by filtration, washed with cold methanol, and dried.[11]

-

Liberation of the Free Base: The purified diastereomeric salt is dissolved in water, and the pH is adjusted to >11 using a base like NaOH. This liberates the free S-(+)-2-amino-1-butanol, which can be recovered by distillation under reduced pressure.[9]

Engineered enzymes offer a highly stereoselective and environmentally benign route to (S)-2-amino-1-butanol.[12]

Step 1: Enzyme-Catalyzed Reductive Amination

-

Reaction Setup: The reaction is performed in a mixture containing a buffer (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5), the substrate 1-hydroxy-2-butanone (1-30 mM), a cofactor such as NADH (0.2 mM), and the purified engineered amine dehydrogenase (AmDH).[12]

-

Initiation and Monitoring: The reaction is initiated by adding the enzyme and maintained at a controlled temperature (e.g., 30°C). The progress is monitored by measuring the decrease in absorbance at 340 nm, corresponding to NADH oxidation.[12] A cofactor regeneration system (e.g., using glucose dehydrogenase) is typically employed for process efficiency.

-

Reaction: The AmDH enzyme catalyzes the asymmetric reductive amination of the ketone substrate to (S)-2-amino-1-butanol with high enantiomeric excess (>99%).[12]

Step 2: Product Purification

-

Acidification: Following the reaction, the supernatant is acidified.

-

Ion-Exchange Chromatography: The acidified solution is loaded onto a prepared ion-exchange column (e.g., Dowex® 50WX8). The column is first washed with deionized water until the eluate is neutral (pH ~7.0).[12]

-

Elution: The desired product, (S)-2-amino-1-butanol, is then eluted from the column using an aqueous ammonia (B1221849) solution (e.g., 9% w/v NH₄OH).[12]

-

Isolation: The eluate containing the product is collected and concentrated by rotary evaporation to yield the purified (S)-2-amino-1-butanol.[12]

Application in Drug Development: Synthesis of Ethambutol

This compound's primary significance lies in its role as the chiral precursor to Ethambutol (EMB), a first-line bacteriostatic drug for treating tuberculosis.[2] The synthesis requires two molecules of (S)-2-amino-1-butanol, which are alkylated by 1,2-dichloroethane (B1671644).[13]

// Edges S_amino -> EMB [color="#4285F4", label=" 2 eq."]; dichloro -> EMB [color="#4285F4"]; R_amino -> Inactive [color="#FBBC05", style=dashed, label="Leads to"]; dichloro -> Inactive [color="#FBBC05", style=dashed];

// Invisible nodes for alignment node [style=invis, width=0, height=0, label=""]; p1; p2; S_amino -> p1 [style=invis]; R_amino -> p2 [style=invis]; {rank=same; S_amino; R_amino;} {rank=same; p1; p2; dichloro;} {rank=same; EMB; Inactive;} }

Figure 1. Stereoselective synthesis of Ethambutol.

The diagram above illustrates the critical relationship between the stereochemistry of the 2-amino-1-butanol precursor and the final drug product. Only the (S,S) diastereomer of ethambutol, derived exclusively from (S)-2-amino-1-butanol, possesses the desired therapeutic activity.[2] The other diastereomers are inactive or may contribute to toxicity.

The final step in producing ethambutol involves the condensation of the chiral amino alcohol with a linking agent.[13]

-

Condensation Reaction: An excess of (S)-(+)-2-amino-1-butanol is charged into a reactor equipped with a stirrer and condenser. The temperature is raised to approximately 110°C.

-

Reagent Addition: 1,2-dichloroethane is added slowly over about 2 hours, ensuring the reaction temperature is maintained between 110°C and 140°C.

-

Reaction Completion: After the addition is complete, the mixture is held at this temperature for an additional 3 hours to drive the reaction to completion.[13]

-

Salt Formation and Precipitation: The mixture is cooled to ~70°C, and absolute ethanol (B145695) is added. Upon further cooling to around 30°C, an ethanol solution of hydrochloric acid is added to adjust the pH to 3.0-3.5. This precipitates the final product as ethambutol dihydrochloride.[13]

-

Isolation: The precipitated solid is filtered, washed, and dried to yield the pure active pharmaceutical ingredient.

// Nodes start [label="Racemic (±)-2-Amino-1-butanol\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; resolution [label="Chiral Resolution\nwith L-(+)-Tartaric Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration & Isolation of\nDiastereomeric Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; liberation [label="Liberation of Free Base\n(add NaOH, distill)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_S [label="Pure (S)-2-Amino-1-butanol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2, color="#202124"]; waste [label="Filtrate containing\n(R)-enantiomer", shape=note, fillcolor="#F1F3F4", fontcolor="#5F6368"];

// Edges start -> resolution [label="Dissolve in Methanol"]; resolution -> filtration; filtration -> liberation [label="Isolated Salt"]; filtration -> waste [style=dashed]; liberation -> pure_S; }

Figure 2. Workflow for chiral resolution of 2-amino-1-butanol.

This workflow visualizes the key steps in the classical chemical method for obtaining the enantiomerically pure precursor required for pharmaceutical manufacturing. Each step is critical for ensuring the final product's purity and stereochemical integrity.

References

- 1. This compound | C4H11NO | CID 26107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethambutol synthesis - chemicalbook [chemicalbook.com]

- 4. 1-Butanol, 2-amino- (CAS 96-20-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | 13552-21-1 [chemicalbook.com]

- 6. This compound CAS#: 13552-21-1 [m.chemicalbook.com]

- 7. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR [m.chemicalbook.com]

- 8. (R)-(-)-2-Amino-1-butanol(5856-63-3) 1H NMR [m.chemicalbook.com]

- 9. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

- 10. This compound(13552-21-1) 1H NMR spectrum [chemicalbook.com]

- 11. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]

- 12. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physical Properties of 1-Amino-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Amino-2-butanol. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and visualizations of relevant chemical workflows.

Core Physical and Chemical Properties of this compound

This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis, most notably in the production of the antituberculosis drug, ethambutol. Its bifunctional nature, containing both a primary amine and a secondary alcohol group, dictates its physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| Appearance | Colorless to slightly yellow liquid[1][2] |

| Melting Point | 3 °C[3] |

| Boiling Point | 169 °C at 760 mmHg |

| Density | 0.927 g/mL at 25 °C |

| Solubility | Soluble in water, ethanol, dichloromethane, and dimethyl sulfoxide[2] |

| pKa (predicted) | 12.92 ± 0.35[2] |

| Refractive Index | 1.445 at 20 °C |

| Vapor Pressure | 0.512 mmHg at 25 °C[4] |

Experimental Protocols for Determination of Physical Properties

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a low-melting substance like this compound can be determined using a capillary method with a suitable cooling bath.

Apparatus:

-

Thiele tube or similar heating/cooling bath apparatus

-

Capillary tubes (one end sealed)

-

Thermometer with appropriate range

-

Cooling bath (e.g., ice-water or dry ice-acetone)

-

Stirrer

Procedure:

-

A small sample of this compound is introduced into a capillary tube.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a cooling bath.

-

The bath is cooled slowly with constant stirring.

-

The temperature at which the liquid solidifies is recorded as the freezing point, which is equivalent to the melting point.

Boiling Point Determination

The boiling point is determined using the distillation method or the capillary method.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure (Distillation Method):

-

A sample of this compound is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and the vapor temperature is stable. This stable temperature is the boiling point.

Density Measurement

The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder

-

Analytical balance

-

Water bath to control temperature

Procedure (Pycnometer Method):

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with this compound and placed in a water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and its mass is determined.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Assessment

The solubility of this compound in various solvents is determined by direct observation.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

A small, measured volume of this compound is added to a test tube.

-

A measured volume of the solvent (e.g., water, ethanol) is added incrementally.

-

After each addition, the mixture is agitated using a vortex mixer.

-

The solubility is observed and recorded. "Soluble" is noted if a homogeneous solution forms.

pKa Determination

The pKa of the amino group in this compound can be determined by potentiometric titration.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

A known concentration of this compound is prepared in a beaker of deionized water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the acid.

-

A titration curve (pH vs. volume of acid added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Refractive Index Measurement

The refractive index is measured using a refractometer.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The temperature is maintained at a constant value (e.g., 20 °C) using the water bath.

-

The refractive index is read directly from the instrument's scale.

Key Experimental Workflow: Synthesis of Ethambutol

This compound is a critical chiral precursor in the synthesis of ethambutol. The following diagram illustrates a typical synthetic workflow.

Caption: Synthetic workflow for the production of Ethambutol from this compound.

Logical Relationship: Role in Asymmetric Synthesis

Chiral amino alcohols like this compound are pivotal in asymmetric synthesis, where they can act as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. The following diagram illustrates this general principle.

Caption: General role of chiral amino alcohols in directing stereoselective transformations.

References

An In-depth Technical Guide on the Solubility of 1-Amino-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 1-amino-2-butanol, a key chiral intermediate in organic synthesis and pharmaceutical development. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes existing qualitative and semi-quantitative information, outlines a standard experimental protocol for accurate solubility determination, and presents a logical workflow for its synthesis and application.

Data Presentation: Solubility of this compound

| Solvent | Temperature | Reported Solubility | Data Type | Citation |

| Water | 70 °F (21.1 °C) | ≥ 10 mg/mL | Semi-Quantitative | [1][2] |

| Water | Not Specified | Soluble / Water Soluble | Qualitative | [1][3][4] |

| Water | Not Specified | Completely miscible | Qualitative | [2] |

| Ethanol | Not Specified | Soluble | Qualitative | [2] |

| Other Protic Solvents | Not Specified | Good solubility | Qualitative | [2] |

It is important to note that the term "soluble" is a general descriptor and the semi-quantitative value provided has a lower limit. For drug development and process chemistry, precise solubility determination through standardized experimental protocols is crucial.

Experimental Protocols: Thermodynamic Solubility Determination

The most widely recognized and reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method . The following protocol provides a detailed methodology for determining the solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone) of analytical grade

-

Vials with screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or a derivatization agent and UV detector)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure that the solution reaches equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically ranges from 24 to 72 hours. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the measured solubility does not change between the later time points).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solution using a validated HPLC method.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Mandatory Visualization

As this compound is primarily a chiral building block rather than a participant in complex biological signaling, a workflow diagram illustrating its synthesis and utilization is most pertinent for the target audience. The following diagram depicts a common synthetic route to racemic this compound and its subsequent chiral resolution for the synthesis of the antitubercular drug, Ethambutol.

Caption: Synthetic workflow of this compound and its use in the synthesis of Ethambutol.

References

Commercial Availability and Technical Profile of 1-Amino-2-butanol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of 1-Amino-2-butanol (CAS RN: 13552-21-1). This key chemical intermediate is utilized in various synthetic applications, including the preparation of pharmaceutical compounds. This document outlines its chemical and physical properties, commercial specifications, a common synthetic route, and standard analytical procedures for quality control.

Chemical Identity and Physical Properties

This compound is a chiral amino alcohol. It is essential to distinguish it from its structural isomer, 2-Amino-1-butanol (CAS RN: 96-20-8). The compound with CAS number 13552-21-1 is the subject of this guide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 13552-21-1 | [1][2] |

| Molecular Formula | C₄H₁₁NO | [1][2] |

| Molecular Weight | 89.14 g/mol | [1][2] |

| IUPAC Name | 1-aminobutan-2-ol | [3] |

| Synonyms | Monobutanolamine, 2-hydroxybutylamine | [1][3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 169 °C | [4] |

| Melting Point | 3 °C | [4] |

| Density | Approximately 0.93 - 0.94 g/mL | [4] |

| Solubility | Soluble in water |

Commercial Availability and Specifications

This compound is commercially available from several chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial for researchers to consult the certificate of analysis for lot-specific data.[1]

Table 2: Commercial Supplier Specifications for this compound

| Supplier | Purity Specification | Analytical Method(s) |

| TCI America | >98.0% | Gas Chromatography (GC), Neutralization Titration (T) |

| Matrix Scientific | Not specified | Not specified |

| Santa Cruz Biotechnology | Not specified | Refer to Certificate of Analysis |

| Sigma-Aldrich (AldrichCPR) | Not specified (sold "as-is") | No analytical data provided |

| Generic CoA Example | 97% | Not specified |

Synthesis of this compound

A common industrial synthesis of this compound involves the nucleophilic ring-opening of 1,2-epoxybutane (B156178) with ammonia (B1221849).[5] This reaction typically yields a mixture of this compound and its isomer, 2-Amino-1-butanol, with the former being the major product.[5]

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 1,2-epoxybutane.

Experimental Protocol: Synthesis from 1,2-Epoxybutane

The following is a generalized experimental protocol based on the known chemistry of epoxide ring-opening by ammonia.

Materials:

-

1,2-Epoxybutane

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Reaction vessel capable of withstanding pressure (e.g., autoclave)

-

Distillation apparatus

Procedure:

-

Charge the pressure vessel with an excess of concentrated aqueous ammonia.

-

Cool the vessel and slowly add 1,2-epoxybutane while stirring. The molar ratio of ammonia to epoxide should be high to favor the formation of the primary amine.

-

Seal the vessel and heat the reaction mixture. The reaction temperature and pressure will influence the reaction rate and product distribution.

-

After the reaction is complete (monitored by a suitable method like GC), cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

Transfer the reaction mixture to a distillation apparatus.

-

Remove the excess water and ammonia under reduced pressure.

-

Perform fractional distillation of the crude product to separate this compound from the isomeric byproduct, 2-Amino-1-butanol, and any unreacted starting materials.[5]

Quality Control and Analytical Methods

The purity of commercially available this compound is typically assessed by Gas Chromatography (GC) and neutralization titration.

Gas Chromatography (GC) Analysis

GC is used to determine the purity of the compound and to identify and quantify any impurities, including the isomeric 2-Amino-1-butanol.

The following is a general GC method suitable for the analysis of amino alcohols. Specific parameters may need to be optimized.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

GC Conditions:

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., CP-Wax for amines) or a 5% phenyl-methylpolysiloxane phase, is suitable.[6]

-

Carrier Gas: Helium or Hydrogen

-

Injector Temperature: 250 °C

-

Detector Temperature: 250-300 °C

-

Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a temperature ramp of 10-15 °C/min to a final temperature of 200-220 °C.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent such as methanol (B129727) or isopropanol.

Neutralization Titration

This method is used to determine the total amine content of the sample.

Principle: The amino group of this compound is basic and can be titrated with a standardized acid.

Reagents:

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Indicator solution (e.g., methyl orange or a potentiometric endpoint determination)

-

Solvent (e.g., deionized water or an alcohol/water mixture)

Procedure:

-

Accurately weigh a sample of this compound into a flask.

-

Dissolve the sample in a suitable volume of the chosen solvent.

-

Add a few drops of the indicator solution.

-

Titrate the solution with the standardized HCl solution until the endpoint is reached (indicated by a color change or a potential jump).

-

Record the volume of HCl used.

-

Calculate the purity based on the stoichiometry of the reaction (1:1 molar ratio between this compound and HCl).

Analytical Workflow Diagram

The following diagram outlines the typical analytical workflow for the quality control of this compound.

Signaling Pathways and Applications in Drug Development

Currently, this compound is primarily recognized for its role as a chemical intermediate in the synthesis of more complex molecules.[2] For instance, its structural isomer, 2-Amino-1-butanol, is a key precursor in the synthesis of the antitubercular drug ethambutol. While direct involvement in specific signaling pathways is not widely documented for this compound itself, its utility in constructing molecules with biological activity underscores its importance in drug discovery and development. Researchers may utilize this compound as a building block for creating novel chemical entities to probe various biological targets.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and validated for specific laboratory conditions and safety procedures. Always consult the Safety Data Sheet (SDS) before handling any chemicals.

References

- 1. scbt.com [scbt.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C4H11NO | CID 26107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. US3953512A - Process for manufacturing 2-aminobutanol - Google Patents [patents.google.com]

- 6. agilent.com [agilent.com]

An In-depth Technical Guide to the Safety and Handling of 1-Amino-2-butanol

This guide provides comprehensive safety and handling information for 1-Amino-2-butanol (CAS No. 13552-21-1), tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical's properties, hazards, and the necessary precautions for its safe use in a laboratory and manufacturing environment.

Chemical and Physical Properties

This compound is a slightly yellow, combustible liquid organic compound containing both an amine and an alcohol functional group.[1][2][3] Its physical and chemical characteristics are crucial for understanding its behavior and for designing safe handling procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₁₁NO | [1][3] |

| Molecular Weight | 89.14 g/mol | [1][3] |

| Appearance | Slightly yellow or colorless clear liquid | [1][3][4] |

| Melting Point | 3°C | [3][5][6] |

| Boiling Point | 169 - 174 °C | [3][4][5] |

| Flash Point | 61 - 84 °C (183.20 °F) | [4][5][7] |

| Density | ~0.94 g/cm³ at 20-25°C | [3][4][6] |

| Vapor Pressure | 0.512 mmHg at 25°C | [5] |

| Water Solubility | Soluble | [1][2][3][6] |

| pKa | 12.92 ± 0.35 (Predicted) |[3][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and serious eye damage.[1][4][7][8] It is also harmful if swallowed.[4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage[1][4][9] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[4][9] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][10] |

| Flammable Liquids | 4 | H227: Combustible liquid[4][8] |

Signal Word: Danger[1][4][8][10]

NFPA 704 Rating (estimated):

-

Health: 3

-

Flammability: 2

-

Instability: 0[7]

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated.[11] However, available data indicate it is a dermatotoxin, causing skin burns.[9] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[9] Ingestion is harmful and can cause burns to the gastrointestinal tract.[7]

-

Acute Oral Toxicity (LD50): An LD50 of 2300 mg/kg (Mouse) has been reported for the related compound DL-2-Amino-1-butanol.[12]

-

Skin Corrosion: The substance is classified as corrosive.[1][12][13] Contact can cause severe irritation, burns, and necrosis.[7][13]

-

Eye Damage: Causes serious and potentially irreversible eye damage.[1][4][7]

No specific occupational exposure limits (PELs or TLVs) have been established for this compound.[7][8][14]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always seek immediate medical attention after any exposure incident.[4][7][15]

Caption: First aid response workflow for this compound exposure.

-

Inhalation: Immediately leave the contaminated area and move to fresh air.[1][7] If breathing is difficult, administer oxygen.[7] If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.[7][12][15]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[4][7] Flood the affected skin with large amounts of water for at least 15 minutes.[2][7] Gently wash the area with soap and water.[2] Seek immediate medical attention, even if no symptoms like redness or irritation develop.[1][2]

-

Eye Contact: First, check for and remove any contact lenses.[1] Do not allow the victim to close their eyes.[7] Immediately flush the eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[4][7] Seek immediate medical attention from an ophthalmologist.[11][16]

-

Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus.[1][4][7] If the victim is conscious and not convulsing, rinse their mouth and give one or two glasses of water to dilute the chemical.[1][7] Never give anything by mouth to an unconscious person.[4] Transport the victim to a hospital immediately.[1]

Accidental Release Measures

Proper containment and cleanup of spills are essential to prevent exposure and environmental contamination.

Caption: General protocol for responding to an accidental spill.

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as detailed in Section 8.[7] Ensure adequate ventilation.[11][15] Evacuate unnecessary personnel from the area.[11][17]

-

Environmental Precautions: Prevent the spilled material from entering drains, storm sewers, or waterways.[7][15]

-

Cleanup Methods: For small spills, use an inert absorbent material like sand, earth, or vermiculite (B1170534) to pick up the liquid.[1][7] Place the contaminated material into a sealed, vapor-tight plastic bag or other suitable container for disposal.[1][2][7] Use spark-proof tools during cleanup.[7] After removal, wash the contaminated surface with a strong soap and water solution.[1][2] Do not re-enter the area until it has been verified as clean by a safety officer.[1][2] For large spills, isolate the area for at least 50 meters (150 feet) in all directions.[2]

Firefighting Measures

This compound is a combustible liquid.[2][8][11]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[1][7][11]

-

Unsuitable Extinguishing Media: No limitations are specified, but care should be taken with water streams which could spread the fire.[11][16]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[7][8][14] Vapors are heavier than air and may travel to an ignition source.[11][16] Containers may explode when heated.[7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[7][11][17]

Handling and Storage

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[7][17] Wear all required PPE to avoid contact with eyes, skin, and clothing.[7][15] Wash hands and face thoroughly after handling.[7][15] Keep away from heat, sparks, and open flames.[7][8][14] Empty containers may retain product residue and can be dangerous.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[7][8] Keep containers tightly closed.[6][7][15] It is recommended to store under an inert atmosphere at refrigerated temperatures.[2] Store in a designated corrosives area.[7][8]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure risk.

Caption: Hierarchy of controls and recommended personal protective equipment.

-

Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower.[7] Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[7][8]

-

Eye/Face Protection: Wear chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][8] Tyvek-type disposable sleeves taped to gloves are recommended if full disposable clothing is not worn.[1][2]

-

Respiratory Protection: If ventilation is insufficient or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator equipped with an organic vapor/acid gas cartridge.[1][7] A self-contained breathing apparatus (SCBA) should be used in atmospheres with unknown concentrations.[1]

Stability and Reactivity

-

Chemical Stability: The product is stable under normal temperatures and pressures.[7][14]

-

Conditions to Avoid: Avoid excess heat and all sources of ignition.[7][14] It is also recommended to avoid exposing the compound to air for prolonged periods.[2]

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][2][7] As an amine, it is a chemical base and will react exothermically with acids.[1][2]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][8][14]

-

Hazardous Polymerization: Hazardous polymerization has not been reported.[7][14]

Experimental Protocols

The quantitative data presented in this guide, such as toxicity values and flash points, are derived from studies conducted according to standardized experimental protocols. These detailed methodologies are not typically published in Safety Data Sheets (SDS) or chemical database summaries. However, such studies generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals (e.g., OECD Test Guideline 401 for Acute Oral Toxicity, OECD Test Guideline 404 for Acute Dermal Irritation/Corrosion). Researchers requiring detailed experimental procedures should consult these specific, standardized guidelines.

References

- 1. This compound | C4H11NO | CID 26107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Buy this compound | 13552-21-1 [smolecule.com]

- 4. (R)-(-)-2-Amino-1-butanol - Safety Data Sheet [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 13552-21-1 [m.chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. tcichemicals.com [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

enantiomers of 1-Amino-2-butanol

An In-depth Technical Guide to the Enantiomers of 1-Amino-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral amino alcohol that exists as a pair of enantiomers: (R)-(-)-1-amino-2-butanol and (S)-(+)-1-amino-2-butanol. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct spatial arrangements that lead to different interactions with other chiral molecules and polarized light. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, chiral resolution, and pharmacological significance of the enantiomers of this compound. Particular emphasis is placed on the pivotal role of the (S)-enantiomer in the synthesis of the antitubercular drug, ethambutol (B1671381). Detailed experimental protocols and visual diagrams are provided to support researchers in their practical applications.

Physicochemical Properties

The enantiomers of this compound share many physical properties, such as boiling point, melting point, and density, as these are not typically affected by chirality. However, their interaction with plane-polarized light, known as optical activity, is the defining characteristic that differentiates them. The (R)-enantiomer is levorotatory (rotates light to the left, indicated by a negative sign), while the (S)-enantiomer is dextrorotatory (rotates light to the right, indicated by a positive sign).[1]

Table 1: Physicochemical Data of this compound and its Enantiomers

| Property | Racemic this compound | (R)-(-)-1-Amino-2-butanol | (S)-(+)-1-Amino-2-butanol |

| CAS Number | 13552-21-1[2][3] | 5856-63-3[4][5][6] | 5856-62-2 |

| Molecular Formula | C₄H₁₁NO[1][3] | C₄H₁₁NO[4][6] | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol [1][2][3] | 89.14 g/mol [4] | 89.14 g/mol |

| Appearance | Slightly yellow liquid[1][3] | Colorless oil | Clear colorless to slightly yellowish viscous liquid[7] |

| Boiling Point | 169 °C[1][8] | 172-174 °C[5] | 172-174 °C |

| Melting Point | 3 °C[1][8] | Not available | Not available |

| Density | Not available | 0.943 g/mL at 20 °C[5] | 0.944 g/mL at 25 °C |

| Specific Rotation [α] | 0° | -9.2° (c=1, H₂O)[9] | +10° (neat), +9.8° (c=1, H₂O)[9] |

| Refractive Index (n20/D) | Not available | Not available | 1.4521 |

Synthesis and Chiral Resolution

The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals. This can be achieved either by synthesizing the racemic mixture followed by chiral resolution or through stereoselective synthesis.

Racemic Synthesis

Racemic this compound can be synthesized through various methods, including the reduction of 1-nitro-2-butanol or the hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride, which is formed from the reaction of butene-1, a nitrile (like acetonitrile), and chlorine.[10]

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. A common and effective method is through the formation of diastereomeric salts using a chiral resolving agent.

-

Salt Formation: Dissolve L-(+)-tartaric acid in distilled water. While cooling in an ice-water bath, slowly add racemic 2-aminobutanol to the solution with stirring. The molar ratio of tartaric acid to the aminobutanol (B45853) should be approximately 1:1. Control the rate of addition to prevent rapid solidification.

-

Crystallization: Store the resulting solution at 5-20 °C, protected from light, for 20-30 hours. The diastereomeric salt of (S)-(+)-2-aminobutanol with L-(+)-tartaric acid will preferentially crystallize from the solution.

-

Isolation of Diastereomeric Salt: Filter the mixture to collect the crystals. Wash the crystals with ice-cold absolute ethanol (B145695) and dry them.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in distilled water. Add a base, such as sodium hydroxide (B78521) (NaOH), to adjust the pH of the solution to 11-13. This neutralizes the tartaric acid and liberates the free (S)-(+)-2-aminobutanol.

-

Purification: Perform suction filtration to remove any solids and collect the filtrate. The enantiomerically enriched (S)-(+)-2-aminobutanol can then be isolated from the filtrate by distillation under reduced pressure.

-

Isolation of the (R)-enantiomer: The (R)-(-)-2-aminobutanol remains in the mother liquor from the initial crystallization. It can be recovered and purified, or the process can be repeated using D-(-)-tartaric acid to preferentially crystallize the (R)-enantiomer.

Caption: Chiral resolution of racemic this compound.

Stereoselective Synthesis

Directly synthesizing a specific enantiomer avoids the resolution step, which can be inefficient as it discards at least 50% of the material.

Amine dehydrogenases (AmDHs) can be used for the biocatalytic synthesis of chiral amines with high enantioselectivity.[1] For instance, an engineered AmDH can catalyze the asymmetric reductive amination of 1-hydroxy-2-butanone to produce (S)-2-amino-1-butanol with high conversion and enantiomeric excess (>99%).[11]

-

Reaction Mixture Preparation: Prepare a buffered solution (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5).

-

Addition of Substrates and Cofactors: Add the substrate, 1-hydroxy-2-butanone, and the NADH cofactor to the reaction mixture. For cofactor regeneration, a system like glucose dehydrogenase (GDH) and glucose can be included.

-

Enzyme Addition: Initiate the reaction by adding the purified engineered amine dehydrogenase (AmDH).

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and monitor its progress.

-

Product Isolation: Once the reaction is complete, the product, (S)-2-amino-1-butanol, can be purified using techniques such as ion-exchange chromatography.

Caption: Biocatalytic synthesis of the (S)-enantiomer.

Pharmacological Significance: Ethambutol Synthesis

The primary pharmacological importance of this compound enantiomers lies in their role as precursors to the antituberculosis drug ethambutol.[12] Specifically, the (S,S)-(+)-ethambutol isomer is the active therapeutic agent, while the (R,R)-(-) isomer is significantly less active and the meso form is inactive.[12] The (S,S)-isomer is synthesized by reacting two molecules of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane.[13][14]

The stereochemistry is critical; the use of the correct enantiomer is essential for the drug's efficacy and safety. The (S,S) form of ethambutol works by inhibiting arabinosyl transferase, an enzyme involved in the synthesis of the mycobacterial cell wall, thereby increasing the cell wall's permeability.[12]

Synthesis of (S,S)-Ethambutol

The synthesis involves a condensation reaction between two equivalents of (S)-(+)-2-amino-1-butanol and one equivalent of 1,2-dichloroethane.[13]

Caption: Key reaction in the synthesis of Ethambutol.

Conclusion

The enantiomers of this compound are of significant interest to the scientific and pharmaceutical communities. Their distinct stereochemical properties are not merely a chemical curiosity but have profound implications for biological activity, most notably demonstrated by the synthesis of the antitubercular drug ethambutol from the (S)-enantiomer. A thorough understanding of their properties, synthesis, and resolution is essential for the development of stereochemically pure active pharmaceutical ingredients. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in research and development in these fields.

References

- 1. Buy this compound | 13552-21-1 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C4H11NO | CID 26107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. R(-)-2-Amino-1-butanol [webbook.nist.gov]

- 7. 5856-62-2 CAS | (S)-(+)-2-AMINO-1-BUTANOL | Alcohols | Article No. 01041 [lobachemie.com]

- 8. This compound [stenutz.eu]

- 9. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

- 10. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 11. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethambutol - Wikipedia [en.wikipedia.org]

- 13. CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride - Google Patents [patents.google.com]

- 14. Ethambutol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Basic Reactivity of 1-Amino-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-butanol is a versatile bifunctional molecule featuring a primary amine and a secondary alcohol. This unique structure imparts a rich and varied chemical reactivity, making it a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, detailing the characteristic reactions of its amino and hydroxyl groups. Key transformations, including N-alkylation, N-acylation, oxidation, and reactions with isocyanates, are discussed in detail. This document aims to serve as a thorough resource, complete with experimental protocols and quantitative data, to support the research and development endeavors of professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, with the chemical formula C₄H₁₁NO, is a chiral amino alcohol that has garnered significant attention as a key intermediate in the synthesis of various biologically active compounds.[1] Its structure, containing both a nucleophilic primary amine and a reactive secondary hydroxyl group, allows for a diverse range of chemical modifications. The presence of a stereocenter at the carbon bearing the hydroxyl group further enhances its utility as a chiral synthon in asymmetric synthesis. A notable application of (S)-(+)-2-amino-1-butanol is its role as a critical precursor in the synthesis of the tuberculostatic drug, ethambutol (B1671381).[2][3] This guide will delve into the core reactivity of this compound, providing a detailed examination of its acid-base properties and the characteristic reactions of its functional groups.

Physicochemical and Acid-Base Properties